molecular formula C14H10Cl2N2 B5742653 1-[(3,4-Dichlorophenyl)methyl]benzimidazole CAS No. 312631-78-0

1-[(3,4-Dichlorophenyl)methyl]benzimidazole

Cat. No.: B5742653
CAS No.: 312631-78-0
M. Wt: 277.1 g/mol
InChI Key: WYVNJBVHZWJCAT-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]benzimidazole is a heterocyclic aromatic organic compound that features a benzimidazole core substituted with a 3,4-dichlorophenylmethyl group

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]benzimidazole has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with 3,4-dichlorobenzaldehyde. This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction mixture is usually heated and stirred in a suitable solvent, followed by purification steps involving washing with hexane and water to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness: 1-[(3,4-Dichlorophenyl)methyl]benzimidazole is unique due to the presence of the 3,4-dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2/c15-11-6-5-10(7-12(11)16)8-18-9-17-13-3-1-2-4-14(13)18/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNJBVHZWJCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240765
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312631-78-0
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312631-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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